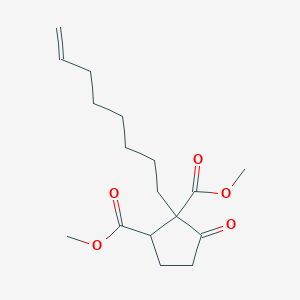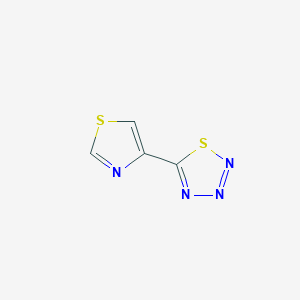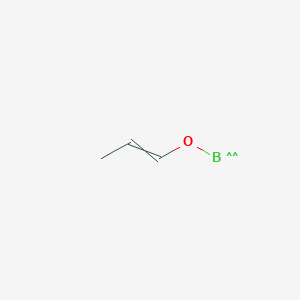![molecular formula C11H21Si2Tl B14288986 [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) CAS No. 117749-87-8](/img/structure/B14288986.png)
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is an organometallic compound that features a thallium atom coordinated to a cyclopentadienyl ring and two trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) typically involves the reaction of a thallium precursor with a cyclopentadienyl ligand and trimethylsilane groups. Common synthetic routes may include:
Direct Reaction: Thallium salts reacting with cyclopentadienyl anions in the presence of trimethylsilane.
Transmetalation: Using a more reactive metal complex to transfer the cyclopentadienyl ligand to thallium.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while ensuring safety and cost-effectiveness. This may include:
Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Using continuous flow reactors to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form thallium(III) compounds.
Reduction: Reaction with reducing agents to form thallium(I) compounds.
Substitution: Replacement of the trimethylsilane groups with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organolithium reagents.
Major Products Formed
Oxidation Products: Thallium(III) complexes.
Reduction Products: Thallium(I) complexes.
Substitution Products: Compounds with different ligands replacing the trimethylsilane groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as catalysts or catalyst precursors in organic synthesis.
Materials Science: Incorporated into materials for electronic or photonic applications.
Biology and Medicine
Medicinal Chemistry: Potential use in drug design and development due to unique metal-ligand interactions.
Biological Probes: Used in studying biological systems and metal ion interactions.
Industry
Chemical Industry: Employed in the synthesis of fine chemicals and specialty materials.
Electronics: Utilized in the production of semiconductors and other electronic components.
Wirkmechanismus
The mechanism by which [3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) exerts its effects involves coordination chemistry and metal-ligand interactions. The thallium atom can interact with various molecular targets, influencing chemical reactivity and stability. Pathways involved may include:
Ligand Exchange: Replacement of ligands around the thallium center.
Redox Reactions: Thallium undergoing oxidation or reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienylthallium Complexes: Compounds with similar cyclopentadienyl ligands coordinated to thallium.
Trimethylsilylthallium Compounds: Compounds with trimethylsilane groups coordinated to thallium.
Uniqueness
[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane) is unique due to its specific combination of ligands and the resulting chemical properties
Eigenschaften
CAS-Nummer |
117749-87-8 |
|---|---|
Molekularformel |
C11H21Si2Tl |
Molekulargewicht |
413.84 g/mol |
IUPAC-Name |
[1,3-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H21Si2.Tl/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3; |
InChI-Schlüssel |
VXXWTQDIGKWUFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(C=C1)([Si](C)(C)C)[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



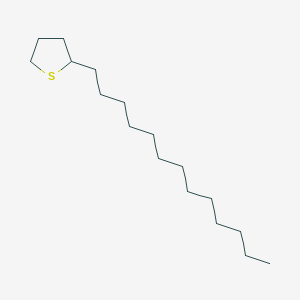
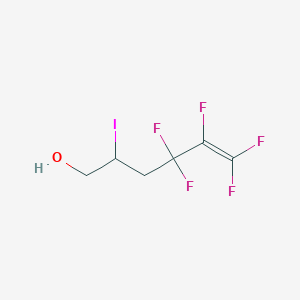
![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)

![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
